

IWP-O1: A Potent Inhibitor of Wnt Signaling in Cancer Research

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Compound of Interest

Compound Name: IWP-O1

Cat. No.: B608158

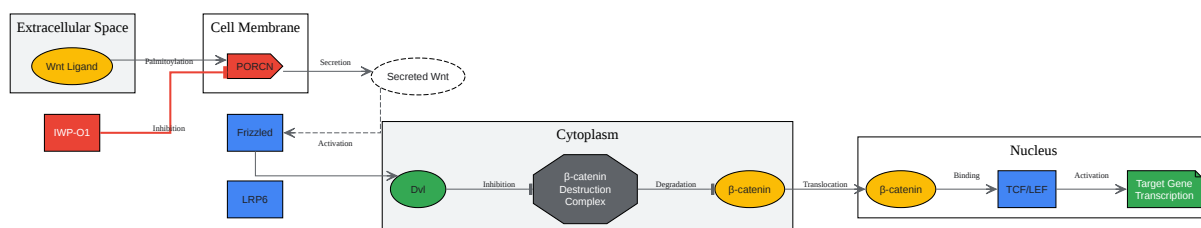
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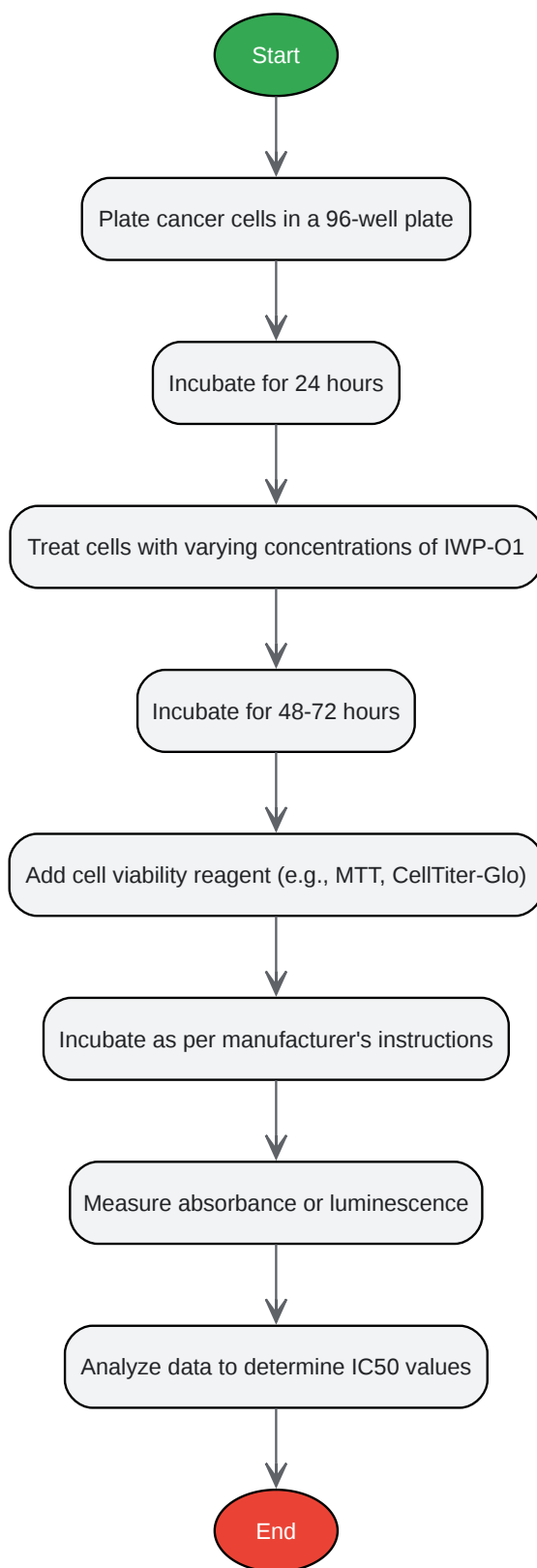
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

IWP-O1 has emerged as a highly potent and specific small molecule inhibitor of the Wnt signaling pathway, a critical regulator of embryonic development and adult tissue homeostasis that is frequently dysregulated in various cancers. By targeting Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and subsequent secretion of Wnt ligands, **IWP-O1** effectively abrogates both canonical (β -catenin-dependent) and non-canonical Wnt signaling. This targeted inhibition makes **IWP-O1** a valuable tool for investigating the role of Wnt signaling in tumorigenesis and a potential therapeutic agent.

Mechanism of Action

IWP-O1 functions by preventing the secretion of Wnt proteins from cancer cells, thereby blocking their ability to bind to Frizzled receptors on target cells and initiate downstream signaling cascades.^{[1][2]} This leads to the suppression of key downstream events in the Wnt pathway, including the phosphorylation of Dishevelled (Dvl) proteins (Dvl2/3) and the Low-density lipoprotein receptor-related protein 6 (LRP6).^{[1][2]} In the canonical pathway, this ultimately results in the degradation of β -catenin, preventing its nuclear translocation and the subsequent transcription of Wnt target genes involved in cell proliferation, survival, and differentiation.





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References

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- 2. medchemexpress.com [medchemexpress.com]
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